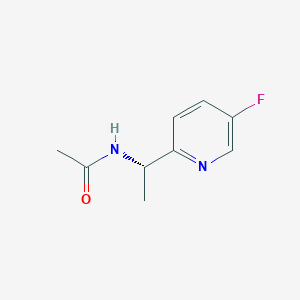

(S)-N-(1-(5-Fluoropyridin-2-yl)ethyl)acetamide

Übersicht

Beschreibung

(S)-N-(1-(5-Fluoropyridin-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C9H11FN2O and its molecular weight is 182.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-N-(1-(5-Fluoropyridin-2-yl)ethyl)acetamide is a compound of considerable interest in medicinal chemistry, particularly due to its biological activity as a phosphodiesterase 4 (PDE4) inhibitor. This article explores the compound's biological activity, synthesis, structure-activity relationships, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a chiral center and includes a pyridine ring substituted with a fluorine atom. The acetamide functional group contributes to its pharmacological properties. The presence of fluorine is significant as it often enhances metabolic stability and bioavailability, which are crucial for drug development.

Phosphodiesterase 4 Inhibition

Research indicates that this compound acts primarily as a PDE4 inhibitor. PDE4 enzymes are involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical signaling molecule in various biological processes, including inflammation. Inhibition of PDE4 can lead to increased levels of cAMP, resulting in anti-inflammatory effects that are beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(5-Chloropyridin-2-yl)acetamide | Chlorine instead of fluorine | Potential anti-inflammatory | Different halogen may affect binding affinity |

| N-(2-Methylpyridin-3-yl)acetamide | Methyl substitution on pyridine | Antimicrobial properties | Variation in substituent leads to different activity |

| N-(Pyridin-2-yl)acetamide | No fluorine or chlorine | General amide activity | Lacks halogen influence on reactivity |

This table illustrates how variations in substituents can significantly impact both the biological activity and chemical properties of similar compounds.

The interaction studies reveal that this compound engages with various biological targets, particularly those involved in cyclic nucleotide metabolism. The modulation of cAMP levels through PDE4 inhibition suggests potential therapeutic applications not only in respiratory diseases but also in neurodegenerative disorders where inflammation plays a role.

Case Studies and Research Findings

A study published in 2023 examined the synthesis and biological evaluation of this compound alongside other related compounds. The findings indicated that this compound exhibited significant inhibitory activity against PDE4 with an IC50 value indicative of its potential efficacy in clinical applications.

Another investigation focused on the compound's cytotoxic effects against various cancer cell lines, demonstrating moderate cytotoxicity. For instance, it showed IC50 values against HepG2 and MDA-MB-231 cell lines, suggesting that while it has anti-inflammatory properties, it may also possess anticancer potential .

Synthesis

The synthesis of this compound typically involves multiple steps, starting from commercially available pyridine derivatives. The synthetic route generally includes:

- Formation of the Pyridine Ring : Utilizing fluorinated reagents to introduce the fluorine atom.

- Acetamide Formation : Reaction with acetic anhydride or acetic acid to form the acetamide group.

- Chiral Resolution : If necessary, employing chiral chromatography to isolate the desired stereoisomer.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that (S)-N-(1-(5-Fluoropyridin-2-yl)ethyl)acetamide exhibits significant anticancer properties. It has been shown to inhibit the activity of isocitrate dehydrogenase 1 (IDH1), an enzyme implicated in several cancers, including acute myeloid leukemia and gliomas. The compound's efficacy is comparable to established inhibitors like AG-120 (ivosidenib) .

Table 1: Anticancer Activity Overview

| Cancer Type | Mechanism of Action | Efficacy Level |

|---|---|---|

| Acute Myeloid Leukemia | IDH1 Inhibition | Comparable to AG-120 |

| Glioma | IDH1 Inhibition | Significant |

| Cholangiocarcinoma | IDH1 Inhibition | Under Investigation |

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated notable antimicrobial activity. Studies have shown that it is effective against various bacterial strains, particularly Gram-positive bacteria. Its potential as a new antibiotic candidate is being explored .

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | Activity Level | Notes |

|---|---|---|

| Staphylococcus aureus | Significant | Effective against biofilms |

| Streptococcus pneumoniae | Moderate | Potential for further development |

Case Study 1: Antitumor Effects in A431 Cells

A study evaluated the effects of this compound on A431 vulvar epidermal carcinoma cells. The results indicated a significant reduction in cell viability, with apoptosis confirmed through caspase activation assays .

Case Study 2: Antimicrobial Efficacy Against Gram-positive Bacteria

Research conducted on various bacterial strains revealed that this compound exhibited notable antimicrobial properties, particularly effective against Staphylococcus aureus. This suggests its potential application in developing new antibiotics .

Pharmacokinetics and Safety Profile

Initial pharmacokinetic studies indicate favorable absorption characteristics for this compound. However, detailed toxicological assessments are necessary to fully understand its safety profile. Early findings suggest minimal toxicity at therapeutic doses .

Eigenschaften

IUPAC Name |

N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c1-6(12-7(2)13)9-4-3-8(10)5-11-9/h3-6H,1-2H3,(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYJIHIDZCEYAU-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=C1)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735670 | |

| Record name | N-[(1S)-1-(5-Fluoropyridin-2-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905587-17-9 | |

| Record name | N-[(1S)-1-(5-Fluoropyridin-2-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.